Comparative Inhibitory Potency (IC50) Against N. gonorrhoeae Type 1 IgA1 Protease: P-T-P-S-NH2 vs. Octapeptide Substrate Analog
P-T-P-S-NH2 (Pro-Thr-Pro-Ser-NH2) is reported as one of the most effective tetrapeptide inhibitors of the type 1 IgA1 protease from N. gonorrhoeae, with an IC50 value in the low micromolar range [1]. In contrast, the longer octapeptide substrate analog Thr-Pro-Pro-Thr-Pro-Ser-Pro-Ser, which represents a natural cleavage sequence, exhibits an IC50 of 0.26 mM (260 µM) for the type 1 enzyme [2]. This represents approximately a 100-fold or greater improvement in potency for the shorter tetrapeptide.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | Low micromolar range (estimated ≤10 µM based on 'low microM' designation) |
| Comparator Or Baseline | Thr-Pro-Pro-Thr-Pro-Ser-Pro-Ser octapeptide: 0.26 mM (260 µM) |
| Quantified Difference | Approximately 100-fold lower IC50 (greater potency) for P-T-P-S-NH2 |
| Conditions | In vitro enzyme inhibition assay using purified type 1 IgA1 protease from N. gonorrhoeae |
Why This Matters
For researchers developing IgA protease inhibitors, a 100-fold improvement in potency translates to significantly lower compound consumption, reduced assay costs, and the ability to achieve full inhibition at pharmacologically relevant concentrations.
- [1] Wood SG, Lynch M, Plaut AG, Burton J. Tetrapeptide inhibitors of the IgA1 proteinases from type I Neisseria gonorrhoeae. J Med Chem. 1989 Oct;32(10):2407-11. View Source
- [2] Wood SG, Burton J. Substrate analogue inhibitors of the IgA1 proteinases from Neisseria gonorrhoeae. Infect Immun. 1991 May;59(5):1818-22. View Source
